(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. BQ-123 has shown promising results in scientific research as a potential therapeutic agent for various cardiovascular diseases.
作用机制
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide exerts its pharmacological effects by selectively blocking the ET-1 receptor. ET-1 is a potent vasoconstrictor that binds to two types of receptors, ET_A and ET_B. ET_A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ET_B receptors are mainly expressed in endothelial cells and mediate vasodilation. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide selectively blocks the ET_A receptor, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects. In animal models, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to reduce plasma ET-1 levels, improve endothelial function, and reduce oxidative stress. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has also been shown to reduce cardiac hypertrophy and fibrosis, improve diastolic function, and attenuate myocardial infarction-induced heart failure.
实验室实验的优点和局限性
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is highly specific for the ET_A receptor and does not cross-react with other receptors. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide is also stable and can be easily synthesized using SPPS techniques. However, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has some limitations. It has a short half-life, which may limit its therapeutic potential in vivo. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential therapeutic agent for various cardiovascular diseases. Future research should focus on the development of more stable and potent ET_A receptor antagonists. Additionally, the use of (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Further studies are also needed to investigate the long-term effects and safety of (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide in humans.
合成方法
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide contains 14 amino acid residues and has a molecular weight of 1546.9 g/mol.
科学研究应用
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). In preclinical studies, (E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been shown to improve cardiac function, reduce pulmonary arterial pressure, and attenuate myocardial infarction-induced heart failure.
属性
IUPAC Name |
(E)-N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-8-19(24)22-14-12-16(15-9-5-6-10-17(15)22)20-18(23)11-7-13-21(2)3/h5-7,9-11,16H,4,8,12-14H2,1-3H3,(H,20,23)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNYFFOZBRUNU-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。